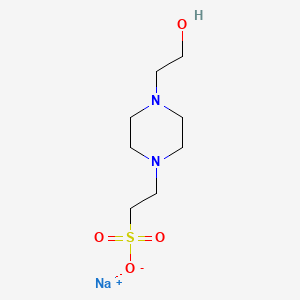
Celastramycin A
Vue d'ensemble
Description
- Celastramycin A est un composé antibiotique isolé de bactéries endophytes Streptomyces MaB-QuH-8, qui résident dans les plantes de la famille des Celastraceae.
- Il présente une activité puissante contre une variété de bactéries Gram-positives et de mycobactéries, y compris les souches multirésistantes .
- La structure chimique du composé présente un échafaudage de type pyrrole benzoylé.
Applications De Recherche Scientifique
- Celastramycin A has potential applications in various fields:
Immunosuppressive Agent: In an ex vivo Drosophila culture system, this compound exhibits potent immunosuppressive effects.
Anti-Inflammatory: It inhibits IL-8 production in human umbilical vein endothelial cells (HUVECs).
Lead Compound: Researchers consider it a lead compound for novel immunosuppressive agents.
Mécanisme D'action
Target of Action
Celastramycin A, a benzoyl pyrrole-type compound, primarily targets pulmonary artery smooth muscle cells (PASMCs) . It has been found to inhibit the proliferation of PASMCs in patients with pulmonary arterial hypertension (PAH), with minimal effects on PASMCs from healthy donors . Another significant target of this compound is the ZFC3H1 protein , also known as CCDC131 or CSRC2 . This zinc finger protein modulates IL-8 transcription by binding with this compound .
Mode of Action
This compound interacts with its targets and induces significant changes. It inhibits the proliferation of PASMCs in a dose-dependent manner . In the case of ZFC3H1, this compound binds with this protein, leading to a reduction in IL-8 expression levels in TNFα-stimulated lung carcinoma cell lines and UV-irradiated HeLa cells .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces the protein levels of HIF-1α (hypoxia-inducible factor 1α) , which impairs aerobic metabolism, and κB (nuclear factor-κB) , which induces proinflammatory signals . This leads to reduced secretion of inflammatory cytokines . Furthermore, this compound treatment reduces reactive oxygen species levels in PAH-PASMCs with increased protein levels of Nrf2 (nuclear factor erythroid 2-related factor 2) , a master regulator of cellular response against oxidative stress .
Result of Action
The action of this compound results in molecular and cellular effects. It ameliorates pulmonary hypertension, reducing excessive proliferation of PAH-PASMCs with less inflammation and reactive oxygen species levels . It also recovers mitochondrial energy metabolism . In human umbilical vein endothelial cells (HUVECs), this compound potently inhibits the production of IL-8 .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Celastramycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the growth of Gram-positive bacteria and mycobacteria with a minimal inhibitory concentration as low as 0.05 μg/ml . This compound also suppresses the production of interleukin-8 (IL-8) in human umbilical vein endothelial cells when stimulated by tumor necrosis factor-alpha (TNF-α), with an IC50 value of 0.01 μg/ml . The compound interacts with the zinc finger protein ZFC3H1, which modulates IL-8 transcription .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human umbilical vein endothelial cells, it potently inhibits the production of IL-8, a key inflammatory cytokine . In pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension, this compound inhibits cell proliferation and reduces cytosolic reactive oxygen species levels . It also influences cell signaling pathways by reducing the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB, leading to decreased secretion of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound binds to the zinc finger protein ZFC3H1, which participates in the transcriptional activation of IL-8 . The compound also reduces the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in pulmonary artery smooth muscle cells, impairing aerobic metabolism and pro-inflammatory signaling . These interactions result in the suppression of inflammatory responses and the inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability when stored at -20°C, with a shelf life of up to four years . In in vitro studies, this compound has shown potent immunosuppressive effects in the ex vivo Drosophila culture system, with an IC50 value of 0.008 μg/ml . Long-term effects on cellular function include the sustained inhibition of IL-8 production and the reduction of reactive oxygen species levels in pulmonary artery smooth muscle cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension, this compound inhibits cell proliferation in a dose-dependent manner, with minimal effects on cells from healthy donors . Higher doses of this compound have been associated with reduced cytosolic reactive oxygen species levels and improved mitochondrial energy metabolism . The toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound reduces the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in pulmonary artery smooth muscle cells, leading to improved mitochondrial energy metabolism and reduced secretion of inflammatory cytokines . These interactions suggest that this compound may influence metabolic flux and metabolite levels in cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound binds to the zinc finger protein ZFC3H1, which modulates IL-8 transcription and participates in the transcriptional activation of IL-8 . This interaction may influence the localization and accumulation of this compound within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound binds to the zinc finger protein ZFC3H1, which may direct it to specific compartments or organelles involved in the transcriptional activation of IL-8 . This localization is crucial for the compound’s activity and function in modulating inflammatory responses and inhibiting cell proliferation.
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle de la Celastramycin A ne sont pas largement documentées dans la littérature.
- Les chercheurs se sont principalement concentrés sur son isolement à partir de sources naturelles.
Analyse Des Réactions Chimiques
- La Celastramycin A subit diverses réactions, bien que les études mécanistiques détaillées soient limitées.
- Les réactions courantes comprennent l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions utilisés dans ces réactions restent à explorer.
- Les principaux produits résultant de ces réactions ne sont pas largement rapportés.
Applications de la recherche scientifique
- La this compound a des applications potentielles dans divers domaines :
Agent immunosuppresseur : Dans un système de culture ex vivo de Drosophila, la this compound présente de puissants effets immunosuppresseurs.
Anti-inflammatoire : Elle inhibe la production d'IL-8 dans les cellules endothéliales du cordon ombilical humain (HUVECs).
Composé principal : Les chercheurs la considèrent comme un composé principal pour de nouveaux agents immunosuppresseurs.
Mécanisme d'action
- Le mécanisme exact par lequel la this compound exerce ses effets reste un domaine de recherche actif.
- Il cible probablement des voies moléculaires spécifiques impliquées dans les réponses immunitaires et l'inflammation.
Comparaison Avec Des Composés Similaires
- La Celastramycin A se distingue par son échafaudage de pyrrole benzoylé.
- Malheureusement, il existe peu de composés similaires rapportés dans la littérature.
Propriétés
IUPAC Name |
(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMZQVPJOAFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432706 | |
| Record name | Celastramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491600-94-3 | |
| Record name | Celastramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular mechanism of Celastramycin A?
A1: this compound exerts its effects by binding to Zinc Finger C3H1 Domain-Containing Protein (ZFC3H1), previously an uncharacterized zinc finger protein. [, , ] This interaction disrupts the ability of ZFC3H1 to act as a transcriptional activator of Interleukin-8 (IL-8), a key inflammatory cytokine. [, ] Furthermore, this compound binding to ZFC3H1 appears to influence cellular responses to oxidative stress and impact mitochondrial energy metabolism. []
Q2: What is the impact of this compound on Pulmonary Arterial Hypertension (PAH)?
A2: Studies indicate that this compound shows promise as a potential therapeutic agent for PAH. [, , ] It demonstrates a selective inhibitory effect on the proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs) derived from PAH patients, while exhibiting minimal effects on healthy donor PASMCs. [, ]
Q3: How does this compound affect inflammation and oxidative stress in the context of PAH?
A3: this compound treatment has been linked to reduced protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-κB (NF-κB) in PAH-PASMCs. [] HIF-1α is known to be upregulated in PAH, contributing to metabolic shifts, while NF-κB plays a central role in inflammatory signaling. The observed reduction in these factors likely contributes to this compound's anti-inflammatory effects and its ability to reduce cytosolic Reactive Oxygen Species (ROS) levels. []
Q4: Has this compound shown efficacy against any bacterial pathogens?
A4: Yes, in vitro studies have revealed that this compound displays antibacterial activity, notably against Pasteurella sp. and Mannheimia sp., both Gram-negative veterinary pathogens with zoonotic potential. [] It exhibits promising Minimum Inhibitory Concentration (MIC) values against these bacteria, highlighting its potential as a lead compound for developing novel antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


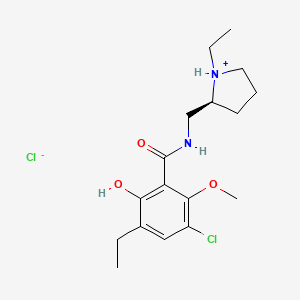
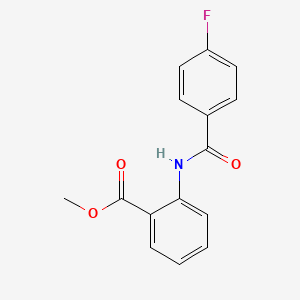



![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)


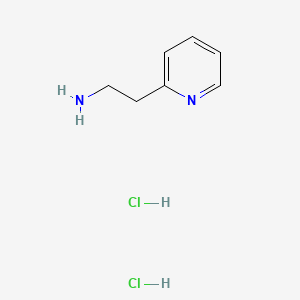
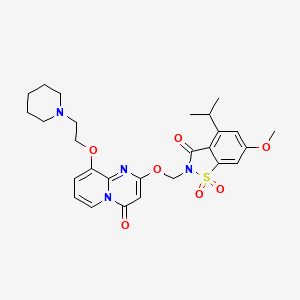
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
